molecular formula C22H17F2N3O3S B2638355 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1260944-28-2

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B2638355
CAS RN: 1260944-28-2
M. Wt: 441.45
InChI Key: BWVCQBASIXFJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C22H17F2N3O3S and its molecular weight is 441.45. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

This compound has been mentioned in the context of pharmaceutical compositions . It has been used in the treatment of disorders and conditions mediated by BTK activity . This suggests that it could be used in the development of drugs for diseases where BTK (Bruton’s tyrosine kinase) plays a key role.

Chronic Obstructive Pulmonary Disease (COPD) Treatment

Evidence suggests that PI3Kδ plays a critical role in COPD . The compound has been identified as a potent and selective PI3Kδ inhibitor , suggesting its potential use in the treatment of COPD.

Solid Forms for Drug Delivery

The compound has been studied in its solid forms . These solid forms could potentially be used in drug delivery systems, providing a more controlled and efficient method of delivering the active compound to the body .

Molecular Docking Studies

The compound could be used in molecular docking studies . These studies are crucial in drug discovery as they can help identify how the compound interacts with various biological targets.

DFT Studies

The compound could be used in Density Functional Theory (DFT) studies . DFT is a computational technique used in physics and chemistry to investigate the electronic structure of molecules. This could provide valuable insights into the properties of the compound.

Synthesis of Agrochemicals and Pharmaceuticals

The compound could potentially be used as a key structural motif in the synthesis of active agrochemical and pharmaceutical ingredients . This suggests its potential use in the development of new agrochemicals and pharmaceuticals.

properties

IUPAC Name

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O3S/c1-13-10-16(6-7-17(13)24)27-21(29)20-18(8-9-31-20)26(22(27)30)12-19(28)25-11-14-2-4-15(23)5-3-14/h2-10,18,20H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUHTLWYJOFJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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